Methyl 1,4'-bipiperidine-3-carboxylate

Catalog No.
S861825
CAS No.
889952-13-0
M.F
C12H22N2O2
M. Wt
226.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1,4'-bipiperidine-3-carboxylate

CAS Number

889952-13-0

Product Name

Methyl 1,4'-bipiperidine-3-carboxylate

IUPAC Name

methyl 1-piperidin-4-ylpiperidine-3-carboxylate

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

InChI

InChI=1S/C12H22N2O2/c1-16-12(15)10-3-2-8-14(9-10)11-4-6-13-7-5-11/h10-11,13H,2-9H2,1H3

InChI Key

KVPXVSDIYOYVKS-UHFFFAOYSA-N

SMILES

COC(=O)C1CCCN(C1)C2CCNCC2

Canonical SMILES

COC(=O)C1CCCN(C1)C2CCNCC2

Methyl 1,4'-bipiperidine-3-carboxylate is a chemical compound with the molecular formula C12H22N2O2C_{12}H_{22}N_{2}O_{2} and a molecular weight of approximately 210.32 g/mol. It features a bipiperidine structure, which consists of two piperidine rings connected by a single bond, with a carboxylate functional group attached to one of the rings. This compound is notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and biological research.

  • Oxidation: This compound can be oxidized to form N-oxides, utilizing oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the ester group to an alcohol, often employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions may occur at the nitrogen atoms of the piperidine rings, allowing for further functionalization of the compound. Common reagents for these reactions include alkyl halides or acyl chlorides.

The major products from these reactions include alcohol derivatives, N-oxides, and various substituted bipiperidine compounds .

Research into the biological activity of methyl 1,4'-bipiperidine-3-carboxylate indicates that it may interact with specific biological targets such as enzymes and receptors. Its mechanism of action involves binding to these targets, potentially altering their activity and leading to various biological effects. This property makes it a subject of interest in pharmacological studies aimed at discovering new therapeutic agents.

The synthesis of methyl 1,4'-bipiperidine-3-carboxylate typically involves the reaction of 1,4'-bipiperidine with methyl chloroformate in the presence of a base like triethylamine. This method neutralizes the hydrochloric acid generated during the reaction. The product is then purified through recrystallization or chromatography techniques to achieve high purity .

Industrial Production Methods

In industrial settings, large-scale production may utilize batch reactors where reactants are mixed under optimized conditions. The isolation and purification processes often involve industrial-scale chromatography or crystallization techniques to ensure high yield and purity of the final product.

Methyl 1,4'-bipiperidine-3-carboxylate has diverse applications across several domains:

  • Chemistry: It serves as a building block in synthesizing more complex organic molecules.
  • Biology: The compound is studied for its effects on biological systems, particularly its interactions with enzymes and receptors.
  • Medicine: Ongoing research explores its potential therapeutic applications, especially in drug development.
  • Industry: It is used in producing specialty chemicals and as an intermediate in pharmaceutical synthesis .

Interaction studies involving methyl 1,4'-bipiperidine-3-carboxylate focus on its binding affinity to various molecular targets. These studies aim to elucidate the compound's role in biochemical pathways and its potential as an inhibitor or modulator of enzyme activity. Understanding these interactions is crucial for developing new drugs that leverage this compound's unique properties .

Methyl 1,4'-bipiperidine-3-carboxylate can be compared with several similar compounds based on structural features and functional properties:

Compound NameCAS NumberKey Features
Methyl [1,4'-bipiperidine]-4-carboxylate 2HCl1185293-24-6Contains a carboxylate group at a different position
1,4'-Bipiperidine-3-carboxylic acid dihydrochloride116797-02-5A carboxylic acid derivative with potential biological activity
Tert-butyl 4,4'-bipiperidine-1-carboxylateNot listedFeatures a tert-butyl group enhancing solubility

Uniqueness: Methyl 1,4'-bipiperidine-3-carboxylate is distinguished by its specific ester functional group and bipiperidine framework, which impart unique chemical reactivity and biological activity compared to other bipiperidine derivatives. This uniqueness enhances its value in research and industrial applications.

Methyl 1,4'-bipiperidine-3-carboxylate (CAS: 889952-13-0) is a bicyclic amine with the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol. The structure consists of two piperidine rings connected via a single carbon-carbon bond, with a methyl ester group at the 3-position of one piperidine moiety (Figure 1).

Synonyms:

  • Methyl [1,4'-bipiperidine]-3-carboxylate
  • [1,4']Bipiperidinyl-3-carboxylic acid methyl ester
  • 1-Piperidin-4-ylpiperidine-3-carboxylic acid methyl ester.

Classification:

  • Organic heterocyclic compound: Bipiperidine derivatives fall under the broader category of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry.
  • Ester derivatives: The methyl ester group enhances lipophilicity, influencing solubility and reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Boiling Point311.3±42.0 °C (predicted)
Density1.071±0.06 g/cm³ (predicted)
LogP (Partition Coeff.)1.33

Historical Context in Heterocyclic Chemistry

The synthesis and study of bipiperidine derivatives emerged alongside advancements in heterocyclic chemistry during the 20th century. Piperidine itself, a six-membered ring with one nitrogen atom, was first isolated in 1850. The development of bipiperidines, however, required methods for coupling piperidine subunits, often through:

  • Dehydrogenation reactions: Early work by Hein demonstrated that pyridine could be converted to 2,2'-bipyridine using metal salts, a strategy later adapted for piperidine derivatives.
  • Phosgene-mediated coupling: A 2006 patent described the use of phosgene and methylene chloride to synthesize [1,4']bipiperidinyl-1'-carbonyl chloride, highlighting scalable methods for bipiperidine frameworks.

Methyl 1,4'-bipiperidine-3-carboxylate represents a modern iteration of these efforts, optimized for pharmaceutical applicability through esterification. Its synthesis typically involves:

  • Ring-opening metathesis (ROM): Utilized to construct the bipiperidine backbone.
  • Esterification: Introduction of the methyl group via reaction with methanol under acidic conditions.

Significance in Bipiperidine Research

Bipiperidines are valued for their conformational flexibility and ability to interact with biological targets. Methyl 1,4'-bipiperidine-3-carboxylate serves as:

(a) Pharmaceutical Building Block

  • Drug discovery: The bipiperidine scaffold is prevalent in molecules targeting neurological and metabolic disorders. For example, analogs of this compound have been investigated as norepinephrine transporter inhibitors.
  • Prodrug development: The methyl ester group can be hydrolyzed in vivo to generate carboxylic acid derivatives, enhancing bioavailability.

(b) Ligand in Coordination Chemistry

  • Metal complexes: Chiral bipiperidine derivatives form stable complexes with transition metals (e.g., rhodium, iridium), enabling asymmetric catalysis.

Table 2: Applications in Research

Application AreaExample Use CaseSource
Medicinal ChemistrySynthesis of vasopressin antagonists
Organic SynthesisIntermediate in ROM/RCM sequences
CatalysisChiral ligand for metal complexes

XLogP3

0.7

Dates

Last modified: 08-16-2023

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